

Optimizing DA-8031 dosage to minimize side effects

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Compound of Interest

Compound Name: DA-8031

Cat. No.: B10826378

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Technical Support Center: DA-8031

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of **DA-8031** to minimize side effects during pre-clinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is **DA-8031** and what is its primary mechanism of action?

DA-8031 is a novel selective serotonin reuptake inhibitor (SSRI).[1][2] Its primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[1] This inhibition leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.

Q2: What are the most common side effects observed with **DA-8031** in clinical trials?

The most frequently reported adverse events in clinical studies with **DA-8031** were nausea, dizziness, and headache.[3][4] These side effects are generally mild in nature.

Q3: What is the recommended starting dose for **DA-8031** in clinical research?

In clinical trials, single ascending doses have been studied from 5 mg up to 120 mg.[4][5] Multiple ascending dose studies have evaluated 20 mg, 30 mg, and 40 mg daily doses.[6][7]

For initial clinical investigations, a conservative approach would be to start with a low dose within the tested range and escalate based on tolerability and pharmacokinetic data.

Q4: Are there any serious adverse events associated with higher doses of **DA-8031**?

At a single dose of 120 mg, QT prolongation was observed.[5] Therefore, careful cardiovascular monitoring is recommended when exploring higher dosage levels.

Q5: How does the pharmacokinetics of **DA-8031** influence dosing strategy?

DA-8031 is rapidly absorbed, reaching maximum plasma concentration in 2-3 hours.[5] It has a terminal half-life of approximately 18-29 hours, which is suitable for a once-daily dosing regimen.[5] The systemic exposure to **DA-8031** increases proportionally with doses up to 80 mg.[3][4]

Q6: Does genetic variation impact the safety and pharmacokinetics of **DA-8031**?

Yes, genetic polymorphisms of the cytochrome P450 enzyme CYP2D6 can affect the systemic exposure to **DA-8031**. [3][7] Individuals who are CYP2D6 intermediate metabolizers may have significantly higher plasma concentrations of the drug.[3] Genotyping for CYP2D6 may be a consideration in studies to better manage dosing and minimize potential side effects.

Troubleshooting Guides

Issue: Unexpectedly high incidence or severity of side effects (nausea, dizziness, headache) at a planned dose.

- Possible Cause: The starting dose may be too high for the specific population or individual, potentially due to factors like CYP2D6 metabolizer status.
- Solution:
 - Dose Reduction: Immediately consider reducing the dose for subsequent subjects or cohorts.
 - Pharmacokinetic Sampling: If not already part of the protocol, implement sparse pharmacokinetic sampling to assess for unexpectedly high drug exposure.

- CYP2D6 Genotyping: Consider genotyping subjects for CYP2D6 to identify individuals who may be at higher risk for increased exposure and side effects.
- Staggered Dosing: In multiple-dose studies, consider a more staggered dosing schedule at the initiation of treatment to allow for subject acclimatization.

Issue: Observation of QT prolongation.

- Possible Cause: This has been specifically linked to higher doses of **DA-8031** (e.g., 120 mg single dose).
- Solution:
 - Dose Capping: Cap the maximum dose to be administered at a level below which QT prolongation has been observed (e.g., 80 mg or lower in single-dose studies).
 - Intensive ECG Monitoring: Implement a robust cardiac monitoring schedule, including baseline and post-dose ECGs, especially during dose escalation phases.
 - Exclusion Criteria: Exclude subjects with a history of cardiac abnormalities or those taking concomitant medications known to affect the QT interval.

Data Summary

Table 1: Summary of Single Ascending Dose (SAD) Clinical Trial Data for **DA-8031**

Dose Group	Number of Subjects	Common Adverse Events	Notes
5 mg	N/A	N/A	Well tolerated
10 mg	N/A	N/A	Well tolerated
20 mg	N/A	Nausea, Dizziness, Headache	Mild severity
40 mg	N/A	Nausea, Dizziness, Headache	Mild severity
60 mg	N/A	Nausea, Dizziness, Headache	Mild severity
80 mg	N/A	Nausea, Dizziness, Headache	Well tolerated
120 mg	N/A	Nausea, Dizziness, Headache, QT Prolongation	QT prolongation observed

Table 2: Summary of Multiple Ascending Dose (MAD) Clinical Trial Data for **DA-8031**

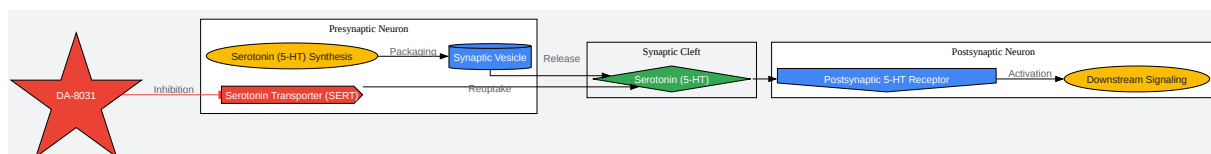
Dose Group (daily)	Number of Subjects	Common Adverse Events	Notes
20 mg	10 (8 active, 2 placebo)	Mild adverse events	Generally well tolerated
30 mg	10 (8 active, 2 placebo)	Mild adverse events	Generally well tolerated
40 mg	10 (8 active, 2 placebo)	Mild adverse events	Generally well tolerated

Experimental Protocols

Protocol: Dose-Range Finding Study for **DA-8031** in a Rodent Model

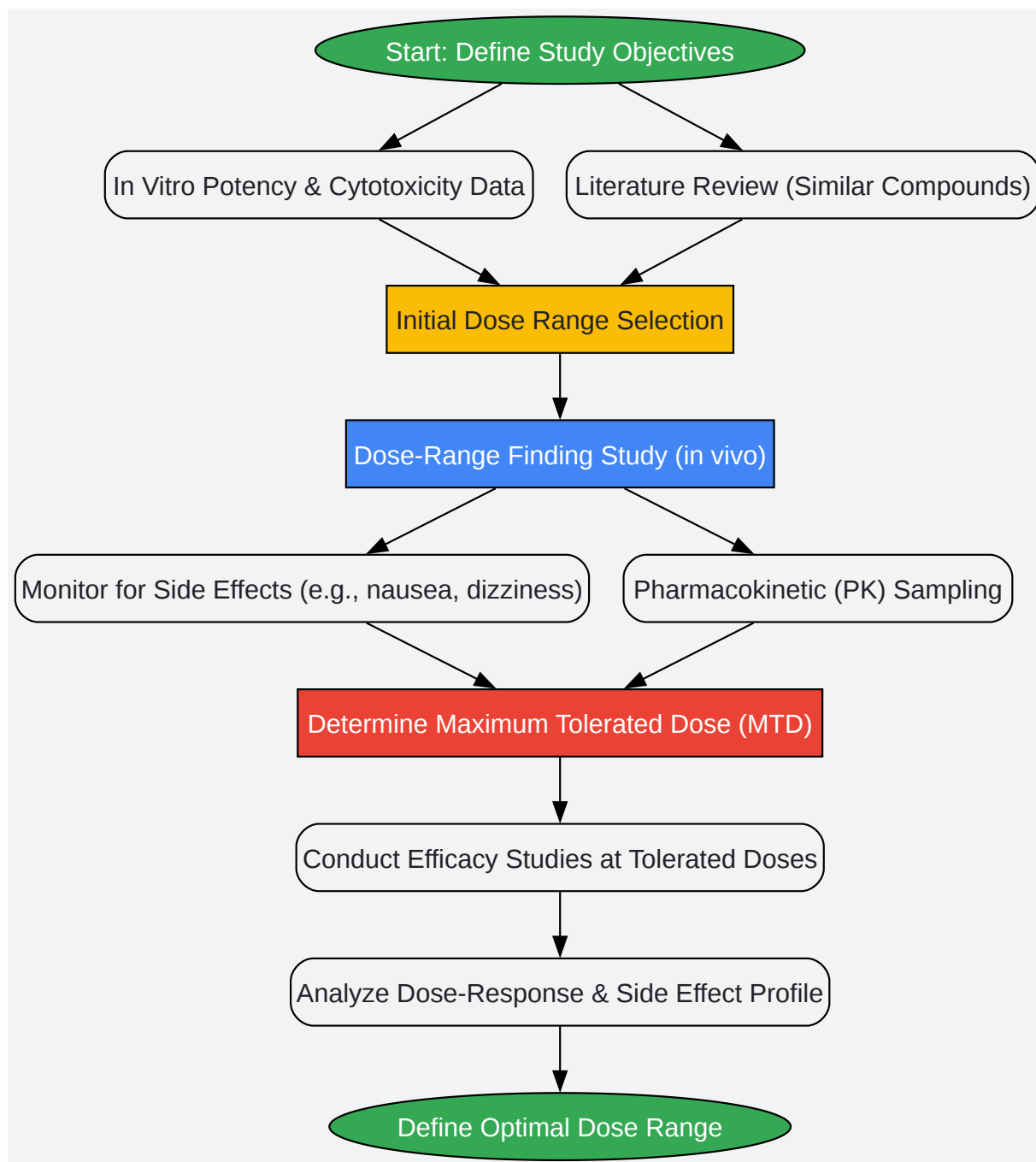
- Animal Model: Select a suitable rodent model (e.g., Sprague-Dawley rats).
- Acclimatization: Allow animals to acclimate for at least one week before the study begins.
- Dose Selection: Based on in vitro data and literature on similar SSRIs, select a starting dose. A common approach is to use a dose escalation design (e.g., 3, 10, 30 mg/kg).
- Group Allocation: Randomly assign animals to dose groups, including a vehicle control group (n=6-8 per group).
- Administration: Administer **DA-8031** or vehicle via the intended clinical route (e.g., oral gavage).
- Observation:
 - Clinical Signs: Observe animals for signs of toxicity (e.g., changes in posture, activity, grooming, and any signs of nausea-like behavior such as pica) at regular intervals (e.g., 30 minutes, 1, 2, 4, and 24 hours post-dose).
 - Body Weight: Record body weight daily.
 - Behavioral Assessments: Conduct relevant behavioral tests to assess for central nervous system side effects (e.g., open field test for locomotor activity, rotarod test for motor coordination).
- Pharmacokinetic Sampling: Collect blood samples at predetermined time points to correlate exposure with observed effects.
- Data Analysis: Analyze the data to determine the Maximum Tolerated Dose (MTD) and to establish a dose-response relationship for both efficacy and side effects.

Visualizations



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Caption: Mechanism of action of **DA-8031** as an SSRI.



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Caption: Experimental workflow for **DA-8031** dose optimization.

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